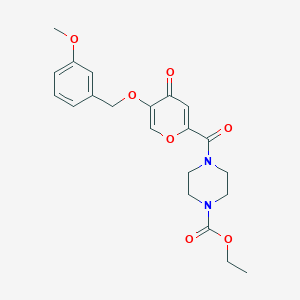

ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate

Description

The compound ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a piperazine derivative featuring a 4-oxo-4H-pyran-2-carbonyl core substituted with a 3-methoxybenzyloxy group. This structure combines a lipophilic aromatic moiety (3-methoxybenzyl) with a polar pyranone-carbonyl system, linked to a piperazine ring via an ester bond. Such structural motifs are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

The piperazine ring contributes to solubility and conformational flexibility, enabling interactions with enzymes or receptors.

Properties

IUPAC Name |

ethyl 4-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-3-28-21(26)23-9-7-22(8-10-23)20(25)18-12-17(24)19(14-30-18)29-13-15-5-4-6-16(11-15)27-2/h4-6,11-12,14H,3,7-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZISJOZTZDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate can be approached through multiple synthetic routes. A common method involves the reaction of ethyl 4-oxo-4H-pyran-2-carbonyl chloride with piperazine and 3-methoxybenzyl alcohol under controlled conditions. The reaction requires the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions in batch reactors, optimizing yield and purity through precise temperature and pressure control. Solvent recovery and purification steps are crucial to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

Oxidation: : Reaction with oxidizing agents to form oxo derivatives.

Reduction: : Reduction reactions can yield various reduced forms of the compound.

Substitution: : The piperazine moiety allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: : Conditions often involve basic or acidic environments to facilitate nucleophilic or electrophilic substitution.

Major Products Formed

The reactions primarily yield oxo derivatives, reduced forms of the original compound, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate has shown promise in various therapeutic areas:

- Anti-inflammatory Activity: Compounds with similar structures have demonstrated anti-inflammatory effects, indicating that this compound may modulate inflammatory pathways through enzyme inhibition or receptor interaction.

- Antimicrobial Properties: The structural components suggest potential antimicrobial activity, which is currently under investigation. Preliminary studies may focus on its efficacy against various bacterial strains and fungi.

- Anticancer Potential: Research into compounds with related structures indicates possible anticancer properties. The mechanisms may involve the modulation of cellular signaling pathways associated with cancer proliferation and survival.

2. Drug Development:

Given its unique functional groups, this compound could serve as a lead structure for developing new pharmaceuticals targeting specific diseases. The presence of the piperazine moiety is particularly relevant in designing central nervous system-active drugs.

Synthesis and Production

Synthetic Routes:

The synthesis of this compound typically involves multi-step reactions:

- Starting Materials: Ethyl 4-oxo-4H-pyran-2-carbonyl chloride is reacted with piperazine and 3-methoxybenzyl alcohol.

- Reaction Conditions: The reaction is generally conducted in solvents like dichloromethane, using triethylamine as a catalyst to facilitate the esterification process.

- Purification: Post-synthesis, purification steps are crucial to achieve high yield and purity of the final product.

Industrial Production:

For large-scale production, batch reactors are utilized, optimizing conditions such as temperature and pressure to enhance yield. Solvent recovery techniques are also employed to ensure environmental sustainability.

Case Studies and Research Findings

Current research is focused on elucidating the mechanisms through which this compound exerts its biological effects. Interaction studies are critical for understanding binding affinities to specific enzymes or receptors. Initial findings suggest that the compound may influence key signaling pathways involved in inflammation and cancer progression.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

Molecular Targets: : It binds to enzymes or receptors, altering their activity.

Pathways Involved: : This interaction can modulate biological pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Analogues and Key Features

Pharmacokinetic and Toxicity Considerations

- Metabolism : Piperazine rings are prone to N-dealkylation, but esterification (as in the target compound) may slow degradation compared to free amines .

- Toxicity: Thiazolidinones () may carry hepatotoxicity risks, while benzodiazepine analogs () risk sedation. The target compound’s pyranone core may mitigate these issues.

Biological Activity

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of interest in various research domains, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound consists of several functional groups, including a piperazine moiety and a pyran ring, which are known for their roles in biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate various signaling pathways by binding to enzymes or receptors, leading to alterations in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for cancer therapy and antimicrobial action.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that it may have antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells such as HeLa and CEM .

- Antimicrobial Properties : The structural characteristics suggest potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. This is supported by structure-activity relationship (SAR) studies indicating that modifications to the piperazine or pyran moieties can enhance efficacy .

- Neuroprotective Effects : Some derivatives of pyran compounds have been noted for their neuroprotective properties, suggesting that this compound may also offer benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Findings

A study conducted on related compounds demonstrated that modifications to the piperazine structure could significantly enhance anticancer activity. Compounds with triazole substitutions exhibited lower IC50 values compared to their parent structures, indicating the importance of structural diversity in enhancing biological activity .

Q & A

Q. What are the key synthetic steps for preparing ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Core Formation : Cyclization of precursors (e.g., 3-methoxybenzyl alcohol and pyran-2-carbonyl derivatives) under acidic or catalytic conditions to generate the pyran-4-one scaffold .

Coupling Reactions : Amide bond formation between the pyran-2-carbonyl intermediate and the piperazine-1-carboxylate moiety using coupling agents like EDC/HOBt in anhydrous DMF .

Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Key Optimization : Reaction temperature (0–25°C) and solvent polarity significantly impact yields. Monitor intermediates via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. For example, the 3-methoxybenzyl group shows aromatic protons at δ 6.7–7.3 ppm and a methoxy singlet at δ 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z ~475.6) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks if single crystals are obtainable .

Q. What biological assays are typically used to evaluate its pharmacological activity?

- Methodological Answer :

- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, DU 145) using MTT or SRB assays, with IC₅₀ values calculated from dose-response curves .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) via fluorometric or colorimetric assays. For example, measure TNF-α suppression in LPS-stimulated macrophages .

- Antimicrobial Activity : Conduct disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields for the pyran-2-carbonyl intermediate be optimized?

- Methodological Answer :

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Flow Reactors : Use continuous flow systems to enhance heat/mass transfer during cyclization, reducing side reactions .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate key steps .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl esters) to identify substituents affecting potency. For example, ethyl esters often enhance metabolic stability compared to methyl .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, PMC) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance .

Q. How to design experiments for studying its mechanism of action?

- Methodological Answer :

- Target Identification : Perform affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with receptors (e.g., GPCRs) based on the compound’s 3D structure .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots to differentiate competitive/non-competitive mechanisms .

Notes

- Contradictions : reports higher cytotoxicity for ethyl esters vs. methyl, but batch-to-batch variability in cell culture conditions may affect reproducibility .

- Advanced Tools : Computational reaction design (ICReDD) integrates quantum chemistry and machine learning to predict optimal synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.